molecular formula C10H13NO4 B193589 3-Methoxy-L-tyrosine CAS No. 300-48-1

3-Methoxy-L-tyrosine

Cat. No. B193589
CAS RN: 300-48-1
M. Wt: 211.21 g/mol
InChI Key: PFDUUKDQEHURQC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-L-tyrosine, also known as 4-Hydroxy-3-methoxy-L-phenylalanine or L-3-O-Methyl-DOPA, is a metabolite of L-Dopa . It is formed by catechol O-methyltransferase (COMT) and is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-L-tyrosine is C10H13NO4 . The molecular weight is 211.21500 . The exact mass is 211.08400 . The SMILES string representation is COc1cc(CC@HC(O)=O)ccc1O .


Chemical Reactions Analysis

3-Methoxy-L-tyrosine is formed from L-DOPA by the action of the enzyme catechol-O-methyltransferase (COMT) . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-L-tyrosine include a density of 1.321g/cm3, a boiling point of 407.3ºC at 760mmHg, and a flash point of 200.1ºC . The compound is typically found in powder form .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine, which includes 3-Methoxy-L-tyrosine, has been developed for the efficient synthesis of relevant tetrahydroisoquinoline alkaloids (Chen et al., 2010).

  • Enzymatic Biocatalysis : Recent advances in enzymatic biocatalysis have highlighted the derivatization of L-tyrosine, including the production of 3-Methoxy-L-tyrosine derivatives. These derivatives find applications in pharmaceuticals, food, and cosmetics industries (Tan et al., 2020).

  • Tyrosinase Interaction : Mushroom tyrosinase interacts with 3-Amino-L-tyrosine, indicating the enzyme's role in processing amino acid derivatives including 3-Methoxy-L-tyrosine. This has implications for understanding enzyme-substrate interactions in biological systems (Gąsowska et al., 2004).

Biological and Medical Research

  • Neurological Disorders : Research on Tyrosine hydroxylase deficiency, a disorder resulting from cerebral catecholamine deficiency, has explored the biochemical hallmarks, including decreased cerebrospinal fluid concentrations of homovanillic acid and 3-methoxy-4-hydroxyphenylethylene glycol, related to 3-Methoxy-L-tyrosine metabolism (Willemsen et al., 2010).

  • Biotechnological Production : The biotechnological production of L-tyrosine and its derivatives, including 3-Methoxy-L-tyrosine, has been explored for various applications in food, pharmaceutical, and chemical industries. Strategies include metabolic engineering and microbial production strains (Chávez-Béjar et al., 2012).

Material Science and Engineering

  • Polymer Synthesis : L-tyrosine, including its derivatives like 3-Methoxy-L-tyrosine, is used as a building block in biodegradable polymers. These polymers have applications in drug delivery and medical device fabrication (Bourke & Kohn, 2003).

Safety And Hazards

The safety data sheet for 3-Methoxy-L-tyrosine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315157
Record name 3-Methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-L-tyrosine

CAS RN

300-48-1
Record name 3-Methoxy-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methyldopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-L-tyrosine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-L-tyrosine
Reactant of Route 4
Reactant of Route 4
3-Methoxy-L-tyrosine
Reactant of Route 5
Reactant of Route 5
3-Methoxy-L-tyrosine
Reactant of Route 6
3-Methoxy-L-tyrosine

Citations

For This Compound
69
Citations
M Goldstein, Z Weiss - Life Sciences, 1965 - Elsevier
282 INHIBITION OF TYROSINE HYDROXYLASE Vol. 4, No. 2 5 pmoles of reduced tetrahydropteridlne, 1 mole of pargyline, 1 Nmole of mercaptoethanol and 200 pmolea of acetate …
Number of citations: 31 www.sciencedirect.com
H Yoshida, Y Tanaka, K Nakayama - Agricultural and Biological …, 1974 - Taylor & Francis
… , L-tyrosine methyl ester, Ltyrosine amide, 3-methoxY-L-tyrosine, Dtyrosine and m-tyrosine into the … However, the conversion of m-tyrosine and 3-methoxy-L-tyrosine hardly occurred. …
Number of citations: 27 www.tandfonline.com
TE Boothe, RD Finn, MM Vora, A Emran… - Journal of Labelled …, 1985 - Wiley Online Library
To investigate radioiodinations on chromatographic surfaces, 131 I − has been allowed to react with various organic compounds on silica gel chromatography plates. Antipyrine, which …
MJ Adam, S Jivan - International Journal of Radiation Applications and …, 1988 - Elsevier
… To an ice-cold stirred suspension of 3-methoxyL-tyrosine (5.0 g, 21.8 mmol) in HPLC grade methanol was added thionyl chloride (6.4 mL, 87.3 mmol) dropwise over a 5 min period. The …
Number of citations: 95 www.sciencedirect.com
AM Felix, DP Winter, SS Wang, ID Kulesha… - Journal of Medicinal …, 1974 - ACS Publications
… -3-methoxy-L-tyrosine (3a). This compound was prepared from 3-methoxy-L-tyrosine (5.0 g, … O-Carbobenzoxy-3-methoxy-L-tyrosine Benzyl Ester Hydrochloride (4a). A solution of 3a (…
Number of citations: 42 pubs.acs.org
A Dennig, E Busto, W Kroutil, K Faber - Acs Catalysis, 2015 - ACS Publications
… (2) In particular, 3-methoxy-l-tyrosine (l-4c) is a pro-drug of l-DOPA, as it is significantly more stable and shows beneficial properties in the treatment of Parkinson’s disease. (3) In …
Number of citations: 62 pubs.acs.org
RS Phillips, B Jones, S Nash - ChemBioChem, 2022 - Wiley Online Library
… The collected fraction was evaporated in vacuo, resuspended in 10 mL 50 % EtOH, and filtered to give 1.2 g (5.7 mmol, 90 % based on limiting guiacol) of 3-methoxy-L-tyrosine. H-NMR …
A Horti, HT Ravert, RF Dannals… - Journal of Labelled …, 1992 - Wiley Online Library
… Thionyl chloride (2.26 g, 19 mmole) was added dropwise over a 5 minute period to a stirred suspension of 3-methoxy-L-tyrosine hydrate (Sigma) (0.5 g, 2.18 mmole) in methanol (10 mL…
AN Pavlov, NV Pyatigorskaya… - Journal of …, 2018 - search.proquest.com
… acid (impurity A), (2S)-2-amino-3-(4-hydroxyphenyl) propanoic acid (L-tyrosine) (impurity B), and (2RS)-2-amino-3(4-hydroxy-3-methoxyphenyl) propanoic acid (3-methoxy-Ltyrosine) (…
Number of citations: 4 search.proquest.com
MR DeFelippis, CP Murthy, F Broitman… - The Journal of …, 1991 - ACS Publications
Reported here are the redox potentials of the tyrosine phenoxy (tyrO") and tryptophan indolyl (trp") radicals in peptides containing tyrosine or tryptophan residues. These were …
Number of citations: 202 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.